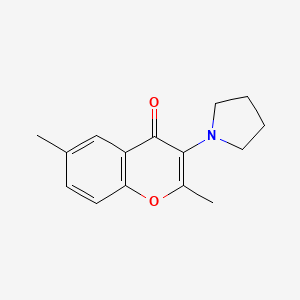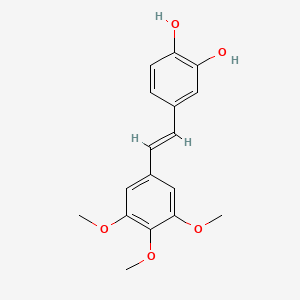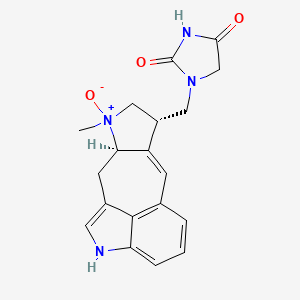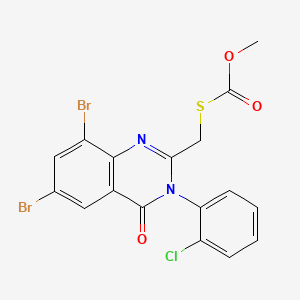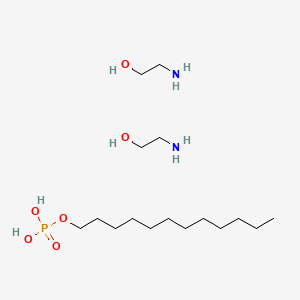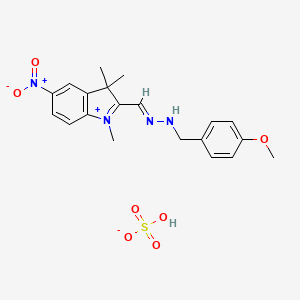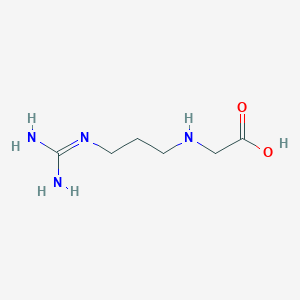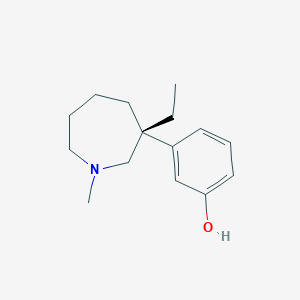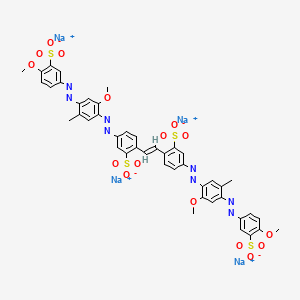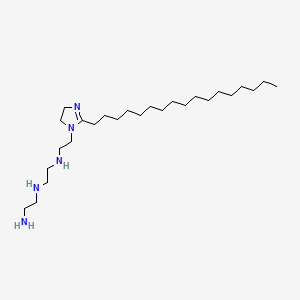
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the bromoethoxy derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzopyran ring or the substituent groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethoxy derivative, while oxidation might produce a corresponding ketone or aldehyde.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving benzopyran derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- involves its interaction with specific molecular targets and pathways. The bromoethoxy group can facilitate binding to enzymes or receptors, modulating their activity. The benzopyran core may interact with cellular components, influencing processes such as signal transduction, gene expression, or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin with similar structural features but different functional groups.
7-Methoxy-2H-1-benzopyran-2-one: Another derivative with a methoxy group instead of a bromoethoxy group.
Uniqueness
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is unique due to the presence of the bromoethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
90818-60-3 |
|---|---|
Fórmula molecular |
C11H9BrO3 |
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
7-(2-bromoethoxy)chromen-2-one |
InChI |
InChI=1S/C11H9BrO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6H2 |
Clave InChI |
UVZZJDAWINTTQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


